Piperidine, 1-(5-phenylpentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(5-phenylpentyl)- is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . For Piperidine, 1-(5-phenylpentyl)-, specific synthetic routes include the reaction of aniline with 1,5-dibromopentane or the catalytic hydrogenation of 1-phenyl-3-hydroxypyridinium chloride . These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of piperidine derivatives often involves the hydrogenation of pyridine using platinum, palladium, or Raney nickel catalysts in liquid-phase reactions . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(5-phenylpentyl)- undergoes various chemical reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert pyridine to piperidine.
Substitution: Piperidine reacts with alkyl halides and acid anhydrides to form N-alkylpiperidines and amides, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as hydrogen gas in the presence of catalysts like platinum or palladium for reduction reactions.
Alkyl halides and acid anhydrides: For substitution reactions.
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and N-alkylpiperidines .
Scientific Research Applications
Piperidine, 1-(5-phenylpentyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to regulate crucial signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . These compounds can induce apoptosis in cancer cells through caspase-dependent pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperidine, 1-(5-phenylpentyl)- include:
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Pyrrolidine: A five-membered heterocycle with one nitrogen atom.
Piperazine: A six-membered heterocycle with two nitrogen atoms.
Uniqueness
Piperidine, 1-(5-phenylpentyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylpentyl substitution enhances its potential as a pharmacologically active compound, making it a valuable target for drug development .
Properties
CAS No. |
146403-57-8 |
---|---|
Molecular Formula |
C16H25N |
Molecular Weight |
231.38 g/mol |
IUPAC Name |
1-(5-phenylpentyl)piperidine |
InChI |
InChI=1S/C16H25N/c1-4-10-16(11-5-1)12-6-2-7-13-17-14-8-3-9-15-17/h1,4-5,10-11H,2-3,6-9,12-15H2 |
InChI Key |
MRACOXALPXCQLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.